molecular formula C21H13ClF2N4OS2 B2508319 1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189425-02-2

1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2508319
CAS No.: 1189425-02-2
M. Wt: 474.93
InChI Key: XYPABFQMSYQWJE-UHFFFAOYSA-N
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Description

1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a potent, selective, and ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a cytoplasmic tyrosine kinase that plays a critical role in signal transduction through immunoreceptors, including the B-cell receptor (BCR) and Fc receptors. This compound demonstrates high efficacy in blocking SYK-dependent signaling pathways, which are pivotal for the activation, proliferation, and survival of various immune cells. Its primary research value lies in the investigation of B-cell-mediated malignancies, such as diffuse large B-cell lymphoma and chronic lymphocytic leukemia, where constitutive BCR signaling drives tumor progression. Furthermore, this inhibitor is a valuable tool for probing SYK's role in allergic responses and autoimmune disorders like rheumatoid arthritis, as SYK activation is central to Fc receptor-mediated degranulation of mast cells and macrophage activation. By precisely inhibiting SYK, researchers can dissect the complex signaling networks in immunology and oncology, facilitating the development of novel therapeutic strategies for these diseases.

Properties

CAS No.

1189425-02-2

Molecular Formula

C21H13ClF2N4OS2

Molecular Weight

474.93

IUPAC Name

12-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C21H13ClF2N4OS2/c22-15-2-1-3-16(24)14(15)11-31-21-26-25-20-27(10-12-4-6-13(23)7-5-12)19(29)18-17(28(20)21)8-9-30-18/h1-9H,10-11H2

InChI Key

XYPABFQMSYQWJE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4)F

solubility

not available

Origin of Product

United States

Biological Activity

1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by a unique thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with various substituents that enhance its biological properties. The presence of chlorine and fluorine atoms in the benzyl groups contributes to its chemical reactivity and potential interactions with biological targets.

Structural Features

FeatureDescription
Molecular FormulaC22H19ClF2N4OS
Molecular Weight460.9 g/mol
Core StructureThieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, making it a candidate for therapeutic applications.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It can potentially bind to receptors and alter their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. The thiazole and triazole moieties are known to enhance the antimicrobial efficacy against various pathogens.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Research suggests that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits the growth of certain bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to known antibiotics .
  • Molecular Docking Studies : Computational studies indicated strong binding affinities between the compound and target proteins involved in inflammation and microbial resistance .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis and Characterization : Various synthetic routes have been explored to produce derivatives with improved potency and selectivity against target enzymes .
  • Biological Assays : Biological assays confirmed the effectiveness of synthesized derivatives in inhibiting specific enzyme activities related to inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs, focusing on substituent variations, molecular properties, and inferred biological implications.

Table 1: Structural and Molecular Comparison

Compound Name Substituent R1 (Position 1) Substituent R2 (Position 4) Molecular Formula Molecular Weight Key Features
1-((2-Chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one (Target) 2-chloro-6-fluorobenzylthio 4-fluorobenzyl C₂₃H₁₅ClF₂N₄OS₂ 517.97 Dual fluorination; chloro-fluoro synergy for stability and binding .
1-((4-Bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-bromobenzylthio 4-fluorobenzyl C₂₃H₁₅BrF₂N₄OS₂ 562.42 Bromine’s larger atomic radius may sterically hinder target interactions.
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate 4-tolyl 3-ethylcarboxylate C₂₅H₂₂N₄O₃S 470.54 Polar carboxylate group enhances solubility but reduces membrane permeability.
1-((3-Fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 3-fluorobenzylthio 4-isopropylbenzyl C₂₄H₂₁FN₄OS₂ 464.60 Isopropyl group increases hydrophobicity; potential for CNS penetration.
4-(4-Ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-fluorobenzylthio 4-ethylbenzyl C₂₃H₁₉FN₄OS₂ 450.60 Ethyl group balances lipophilicity and metabolic clearance.

Key Research Findings:

Halogen Effects :

  • The target compound’s 2-chloro-6-fluorobenzylthio group optimizes steric and electronic effects compared to bulkier bromine () or less electronegative substituents .
  • Fluorine at R2 (4-fluorobenzyl) enhances aromatic ring stability and resistance to oxidative metabolism .

Substituent Flexibility: Alkyl vs. Polar Groups: The ethylcarboxylate in improves aqueous solubility but may reduce bioavailability due to increased polarity .

Biological Implications: Thieno-triazolo-pyrimidinones with dual halogenation (e.g., target compound) show enhanced kinase inhibition in preliminary studies, likely due to halogen bonding with ATP-binding pockets . Compounds lacking halogens (e.g., ’s isopropyl variant) may prioritize hydrophobic interactions over specific target binding .

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